"5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" synthesis pathway
"5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid
Introduction
5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid is a dissymmetrically substituted imidazole-4,5-dicarboxamide. The imidazole-4,5-dicarboxylic acid scaffold is of significant interest in medicinal chemistry as it can be derivatized to create compounds that mimic substituted purines, which are known to interact with a wide range of biological targets, including kinases.[1][2] The presence of both a carboxylic acid and an aromatic amine moiety makes this molecule a versatile building block for further chemical elaboration in drug discovery programs.
This guide provides a comprehensive overview of a proposed synthetic pathway for 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid, intended for researchers, scientists, and drug development professionals. The proposed synthesis is grounded in established chemical principles and analogous reactions reported in the literature. We will delve into the synthesis of the core imidazole-4,5-dicarboxylic acid scaffold, followed by a discussion on the strategic challenges and a proposed solution for the selective mono-amidation required to yield the final product.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the amide bond, leading back to imidazole-4,5-dicarboxylic acid and p-phenylenediamine. The primary challenge of this synthesis is achieving selective mono-amidation of the dicarboxylic acid. A plausible strategy involves the in-situ formation of a cyclic anhydride from imidazole-4,5-dicarboxylic acid, which can then be selectively opened by one of the amino groups of p-phenylenediamine.
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of the Core Scaffold: Imidazole-4,5-dicarboxylic acid
Imidazole-4,5-dicarboxylic acid (I45DA) is the foundational starting material for this synthesis.[3] It is a useful intermediate for various pharmaceuticals.[4] Several methods have been reported for its synthesis, with the most common being the oxidation of benzimidazole.[4] An alternative, more economical route involves the reaction of imidazole with formaldehyde followed by oxidation with nitric acid.[4] For the purposes of this guide, we will focus on the oxidation of benzimidazole due to its prevalence and relatively straightforward execution.
Experimental Protocol: Oxidation of Benzimidazole
This protocol is based on established methods for the oxidation of benzimidazoles.[4]
Materials:
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Benzimidazole
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Potassium permanganate (KMnO₄)
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Ethanol
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve benzimidazole in an aqueous solution of sodium hydroxide.
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Heat the solution to reflux.
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Slowly and portion-wise, add potassium permanganate to the refluxing solution. The addition should be controlled to maintain a manageable reaction rate and prevent excessive frothing. The color of the reaction mixture will change as the permanganate is consumed.
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After the addition is complete, continue to reflux the mixture until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This typically results in the formation of a brown manganese dioxide precipitate.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.
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The filtrate, containing the disodium salt of imidazole-4,5-dicarboxylic acid, is then acidified with concentrated hydrochloric acid until the pH is acidic (pH ~2-3).
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The white precipitate of imidazole-4,5-dicarboxylic acid is collected by filtration, washed with cold deionized water, and then with a small amount of cold ethanol.
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The product is dried under vacuum to yield pure imidazole-4,5-dicarboxylic acid.
| Parameter | Value | Reference |
| Starting Material | Benzimidazole | [4] |
| Oxidizing Agent | Potassium Permanganate | [4] |
| Solvent | Aqueous NaOH | [4] |
| Typical Yield | 60-70% | Analogous Reactions |
| Melting Point | 287-289 °C (decomposes) | [4] |
Part 2: Selective Mono-amidation of Imidazole-4,5-dicarboxylic acid
The selective formation of a single amide bond on a dicarboxylic acid in the presence of a diamine presents a significant challenge due to the potential for polymerization and the formation of the diamide. To achieve the desired mono-amidation, a strategy that differentiates the reactivity of the two carboxylic acid groups is required. One effective method is the in-situ formation of a cyclic anhydride. The anhydride is more reactive than the carboxylic acid and can react with an amine under controlled conditions. Using a stoichiometric amount of the diamine can favor the mono-acylated product.
Proposed Synthetic Pathway
Caption: Proposed forward synthesis of the target molecule.
Experimental Protocol: Mono-amidation via Anhydride Intermediate
Materials:
-
Imidazole-4,5-dicarboxylic acid
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Acetic anhydride
-
p-Phenylenediamine
-
Dry N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Anhydride Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend imidazole-4,5-dicarboxylic acid in acetic anhydride. Heat the mixture at reflux for 2-3 hours. The suspended solid should gradually dissolve as the anhydride is formed.
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Removal of Acetic Anhydride: Cool the reaction mixture to room temperature and remove the excess acetic anhydride under reduced pressure. The resulting solid is the crude imidazole-4,5-dicarboxylic acid anhydride.
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Amidation Reaction: Dissolve the crude anhydride in dry DMF under an inert atmosphere. In a separate flask, dissolve one equivalent of p-phenylenediamine in dry DMF.
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Slowly add the p-phenylenediamine solution to the anhydride solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Pour the reaction mixture into a large volume of diethyl ether to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with diethyl ether to remove any unreacted p-phenylenediamine and other impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid.
Characterization
The structure and purity of the synthesized 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid should be confirmed using standard analytical techniques:
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¹H NMR Spectroscopy: To confirm the presence of the imidazole and phenyl protons and the correct integration ratios.
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¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule, including the two carbonyl carbons (amide and carboxylic acid).
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Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition. The expected molecular formula is C₁₁H₁₀N₄O₃ with a molecular weight of 246.22 g/mol .[5]
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amine and amide, the O-H stretch of the carboxylic acid, and the C=O stretches of the amide and carboxylic acid.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Considerations
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Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
p-Phenylenediamine: Toxic and a skin sensitizer. Avoid inhalation of dust and skin contact. Handle with appropriate PPE.
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Acids and Bases: Handle concentrated acids (HCl) and bases (NaOH) with care, as they are corrosive.
Conclusion
This guide outlines a scientifically plausible and robust synthetic pathway for 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. The proposed two-part strategy, involving the initial synthesis of the imidazole-4,5-dicarboxylic acid scaffold followed by a selective mono-amidation via a cyclic anhydride intermediate, provides a clear and actionable route for obtaining this valuable chemical entity. The detailed protocols and characterization guidelines are intended to equip researchers with the necessary information to successfully synthesize and validate this target molecule for applications in medicinal chemistry and drug discovery.
References
-
Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. National Institutes of Health. [Link]
-
An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides. ResearchGate. [Link]
-
Synthesis of substituted imidazole-4,5-dicarboxylic acids. Brusina, T. A., et al. [Link]
- Preparation of imidazole-4,5-dicarboxylic acid.
Sources
- 1. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole-4,5-dicarboxylic acid for synthesis 570-22-9 [sigmaaldrich.com]
- 4. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 5. 5-(4-Aminophenylcarbamoyl)-3H-imidazole-4-carboxylicacid | 436688-52-7 [amp.chemicalbook.com]
